beta-Glucan

Description

Historical Context and Evolution of Beta-Glucan Research

The scientific exploration of beta-glucans dates back to the mid-20th century, though products from cereals and fungi have been utilized for medicinal and cosmetic purposes for centuries. wikipedia.org The initial discovery of beta-glucans occurred in lichens, followed shortly by their identification in barley. wikipedia.orgwikipedia.org

A pivotal moment in beta-glucan research came in the 1940s with the study of Zymosan, a crude mixture derived from yeast cell walls used as an immune stimulator. mdpi.combetaglucan.orgtandfonline.com In 1954, Pillemer and his colleagues' work on the Properdin system unintentionally highlighted the activity of beta-glucans within Zymosan. mdpi.com It wasn't until 1961 that Riggi and DiLuzio identified the active component in Zymosan as a polysaccharide requiring a 1,3 beta-type linkage for its activity. mdpi.com

Concurrently, research in Japan during the 1960s focused on the antitumor properties of beta-glucans. In 1969, a study demonstrated that beta-glucans isolated from the mushroom Lentinus edodes could inhibit sarcoma growth in mice. mdpi.com This led to the development of Lentinan and Polysaccharide K, two beta-glucan-based drugs licensed in Japan for cancer therapy since 1980. mdpi.comnih.gov

A significant milestone in the context of cereal-derived beta-glucans was the reporting of the cholesterol-lowering effect of oat bran in 1981. wikipedia.org This discovery spurred considerable interest and research, culminating in the U.S. Food and Drug Administration (FDA) approving a health claim in 1997. This claim stated that a daily intake of at least 3.0 grams of beta-glucan from oats could reduce the risk of coronary heart disease by lowering cholesterol absorption. wikipedia.orgwikipedia.org

Contemporary Significance of Beta-Glucans in Biomedicine and Life Sciences

In recent decades, beta-glucans have garnered increasing attention from the scientific community for their diverse biological activities and potential therapeutic applications. scirp.orgnih.gov They are recognized as biologically active compounds with immunomodulatory, anti-inflammatory, and metabolic health benefits. mdpi.comresearchgate.net

The contemporary significance of beta-glucans is underscored by their investigation in numerous clinical trials for a wide range of conditions. nih.govmdpi.com These include metabolic syndrome, obesity, diabetes, and cardiovascular disease, primarily associated with cereal-derived beta-glucans. mdpi.comnih.gov Non-cereal beta-glucans, sourced from yeast and fungi, are predominantly studied for their immune-modulating effects, such as anti-tumor activity and enhancement of wound healing. mdpi.comnih.gov

The ability of beta-glucans to act as "biological response modifiers" (BRMs) is a key area of current research. tandfonline.comnih.gov They can modulate the immune system by interacting with specific receptors on immune cells, thereby influencing both innate and adaptive immune responses. frontiersin.orgpzh.gov.pl This has led to their exploration as adjuvants in cancer therapy and for managing immune-related conditions. nih.govresearchgate.net Furthermore, their role as a fermentable fiber that positively impacts the gut microbiota is an active area of investigation. wikipedia.orgfrontiersin.org

Classification and General Overview of Beta-Glucan Types

Beta-glucans are broadly classified based on their source and, consequently, their chemical structure, which dictates their biological function. mdpi.comscirp.org The primary distinction is between cereal-derived and non-cereal-derived beta-glucans. mdpi.com

All beta-glucans share a backbone of glucose units linked by β-(1,3)-glycosidic bonds. mdpi.comscirp.org The structural diversity arises from the presence and nature of other linkages and side branches.

Cereal Beta-Glucans: Found in oats, barley, wheat, and rye, these are linear, unbranched polysaccharides containing both β-(1,3) and β-(1,4) glycosidic linkages. scirp.orgmdpi.comkerry.com The ratio of these linkages varies between different cereal sources. scirp.org

Non-Cereal Beta-Glucans: This category includes beta-glucans from fungi (mushrooms), yeast, bacteria, and algae. mdpi.com

Fungal and Yeast Beta-Glucans: These are characterized by a β-(1,3)-linked glucan backbone with β-(1,6)-linked side branches. wikipedia.orgmdpi.com The length and frequency of these branches can vary. For example, yeast-derived beta-glucans often have more complex and longer side chains compared to those from mushrooms. kerry.comfrontiersin.org

Bacterial Beta-Glucans: Some bacteria produce linear β-(1,3)-glucans with no branching, such as Curdlan (B1160675) from Alcaligenes faecalis. nih.govmdpi.com

Algal Beta-Glucans: Species of brown and red algae contain β-(1,3) and β-(1,6) linkages. The microalga Euglena gracilis produces a linear, unbranched β-(1,3)-glucan called paramylon. mdpi.com

The structural differences, particularly the type of glycosidic linkages and the presence of branching, are critical as they determine the molecule's solubility, viscosity, and how it is recognized by receptors in the body, leading to distinct physiological effects. wikipedia.orgfrontiersin.org

Interactive Data Tables

Table 1: Classification and Structural Features of Beta-Glucans

| Source Category | Primary Source(s) | Backbone Linkage | Branching | Example Compound(s) |

| Cereal | Oats, Barley, Wheat | β-(1,3) and β-(1,4) | Unbranched (Linear) | Oat β-glucan |

| Fungi | Mushrooms (Lentinus edodes, Grifola frondosa) | β-(1,3) | β-(1,6) side branches | Lentinan, Grifolan |

| Yeast | Saccharomyces cerevisiae (Baker's yeast) | β-(1,3) | β-(1,6) side branches | Zymosan (crude) |

| Bacteria | Alcaligenes faecalis | β-(1,3) | Unbranched (Linear) | Curdlan |

| Algae | Euglena gracilis, Brown Algae | β-(1,3) | Unbranched (Linear) | Paramylon |

Table 2: Major Research Findings Associated with Beta-Glucan Types

| Beta-Glucan Type | Source(s) | Key Research Area | Notable Finding |

| Cereal (β-1,3/1,4-glucan) | Oats, Barley | Metabolic Health | Lowers LDL cholesterol and may reduce cardiovascular disease risk. wikipedia.orgwikipedia.org |

| Fungal (β-1,3/1,6-glucan) | Lentinus edodes | Oncology, Immunology | Licensed as an adjuvant for cancer therapy in Japan due to its immunomodulatory effects. mdpi.comtandfonline.com |

| Yeast (β-1,3/1,6-glucan) | Saccharomyces cerevisiae | Immunology | Stimulates the immune system by activating macrophages and other immune cells. betaglucan.orgtandfonline.com |

Structure

3D Structure

Properties

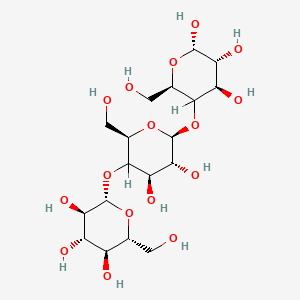

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(2R,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O16/c19-1-4-7(22)8(23)12(27)17(31-4)34-15-6(3-21)32-18(13(28)10(15)25)33-14-5(2-20)30-16(29)11(26)9(14)24/h4-29H,1-3H2/t4-,5-,6-,7-,8+,9-,10-,11-,12-,13-,14?,15?,16+,17+,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYGDTMLNYKFZSV-URKRLVJHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O)CO)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

9041-22-9, 55965-23-6 | |

| Record name | beta-Glucan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009041229 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Beta-Glucan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Beta-Glucane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Structural Elucidation and Diversity of Beta Glucans

Glycosidic Linkages and Backbone Configurations of Beta-Glucans

Beta-(1→3)-Glucan Architectures

Beta-(1→3)-glucans feature a linear backbone of glucose units linked by β-(1→3) glycosidic bonds. mdpi.commdpi.com This type of linkage is a common feature in glucans from various sources, including fungi, yeast, and some bacteria. wikipedia.orgmdpi.com For instance, curdlan (B1160675), a bacterial beta-glucan produced by Agrobacterium species, is a linear homopolymer of β-(1→3)-linked glucose residues with no branching. encyclopedia.pubmdpi.comnih.gov

In aqueous solutions, some β-(1→3)-glucans can adopt a helical conformation. acs.org Notably, curdlan and other similar glucans like lentinan and schizophyllan (B3030429) can form a triple helix structure. mdpi.comnih.govresearchgate.net This triple-stranded helix is a stable conformation that can be dissociated into single strands by heating. acs.org The ability to form these ordered structures influences their physical properties, such as gel formation upon heating. nih.gov

Beta-(1→4)-Glucan Architectures

The β-(1→4)-glucan architecture is famously represented by cellulose (B213188), the most abundant polysaccharide on Earth. amegroups.org In this structure, glucose units are linked linearly by β-(1→4) glycosidic bonds. This arrangement results in a straight, unbranched chain that allows for the formation of strong intermolecular hydrogen bonds. acs.org These bonds lead to the aggregation of cellulose chains into highly crystalline and insoluble microfibrils, which provide structural rigidity to plant cell walls. amegroups.orgacs.org

Beta-(1→6)-Glucan Architectures

Beta-(1→6)-glucans are characterized by a linear backbone of glucose units connected by β-(1→6) glycosidic bonds. biorxiv.orgelifesciences.org These are often found as side chains attached to a β-(1→3)-glucan backbone in fungi and yeasts. frontiersin.orgbeerandbrewing.com However, some β-glucans have a primary β-(1→6)-linked backbone. For example, β-1,6-glucan from the cell wall of Candida albicans consists of a linear chain of β-1,6-linked glucose residues with some short side-chains. biorxiv.orgelifesciences.org This component plays a crucial role in the architecture and remodeling of the fungal cell wall. elifesciences.orgnih.gov

Mixed Linkage Beta-Glucan Structures

Mixed-linkage glucans (MLGs) are linear polysaccharides containing a combination of β-(1→3) and β-(1→4) glycosidic linkages. nih.govwikipedia.org They are particularly abundant in the cell walls of cereals like barley and oats. beerandbrewing.commdpi.com The structure typically consists of blocks of two to four consecutive β-(1→4)-linked glucose units separated by single β-(1→3) linkages. wikipedia.orgnih.gov This interruption of the regular β-(1→4) pattern by β-(1→3) links introduces flexibility into the polymer chain, making these glucans more soluble than cellulose. mdpi.comnih.gov

The ratio of β-(1→3) to β-(1→4) linkages varies depending on the source of the MLG and influences its properties. nih.gov For instance, barley β-glucan has a higher proportion of cellotriosyl units compared to cellotetraosyl units. mdpi.com A unique mixed-linkage β-glucan has also been identified in the bacterium Sinorhizobium meliloti, which is composed of repeating disaccharide units of →3)-β-d-Glcp-(1→4)-β-d-Glcp-(1→. pnas.org

Branching Patterns and Side-Chain Characteristics of Beta-Glucans

The presence, frequency, and length of side chains attached to the main backbone further contribute to the structural diversity of beta-glucans.

Branched Beta-Glucans: Degree and Distribution of Branching

Beta-glucans are a diverse group of polysaccharides characterized by a main chain of β-linked D-glucopyranosyl units. nih.gov The structural heterogeneity of these polymers is significantly influenced by the presence, frequency, and distribution of side chains. frontiersin.org These branches are typically attached to the main backbone, which often consists of β-(1,3) or a mix of β-(1,3) and β-(1,4) linkages, via β-(1,6) glycosidic bonds. nih.govfrontiersin.org

The source of the beta-glucan largely dictates its branching characteristics. encyclopedia.pubmdpi.com For instance, beta-glucans derived from yeast often feature a β-(1,3)-linked backbone with longer β-(1,6)-linked side chains, which themselves can contain additional β-(1,3) regions. nih.govfrontiersin.orgmdpi.com Fungal beta-glucans, such as those from mushrooms, typically have short β-(1,6)-linked branches. nih.govfrontiersin.org In contrast, beta-glucans from cereals like oats and barley are generally linear, composed of β-(1,3) and β-(1,4) linkages, and lack the β-(1,6) branching seen in fungal and yeast-derived glucans. mdpi.commdpi.com An exception is curdlan, a bacterial beta-glucan from Agrobacterium, which is notable for being a linear β-(1,3)-glucan with no side branches. encyclopedia.pubmdpi.comnih.gov

The degree of branching (DB), or branching ratio, is a critical structural parameter that influences the molecule's physical properties and biological functions. Research indicates that beta-glucans with a branching ratio between 0.20 (one branch for every five main-chain glucose units) and 0.33 (one branch for every three main-chain units) are often the most potent immunomodulators. nih.govfrontiersin.orgnih.gov However, the relationship is not always linear; some studies have found that an excessively high degree of branching might lead to steric hindrance, which could reduce the molecule's ability to bind effectively to cellular receptors. frontiersin.org For example, one study noted that reducing the branching degree of a specific mushroom beta-glucan to approximately 32% enhanced its antiproliferative effect, which diminished as the branching degree was further reduced. researchgate.net

Table 1: Branching Characteristics of Beta-Glucans from Various Sources

| Source | Backbone Linkage | Branching Linkage | Typical Branching Characteristics | Reference(s) |

|---|---|---|---|---|

| Yeast (Saccharomyces cerevisiae) | β-(1,3) | β-(1,6) | Long side chains, which can also be branched. | nih.gov, frontiersin.org, mdpi.com |

| Fungi (Lentinus edodes, Shiitake) | β-(1,3) | β-(1,6) | Short side chains. | nih.gov, frontiersin.org, mdpi.com |

| Bacteria (Agrobacterium) | β-(1,3) | None | Linear, unbranched. | nih.gov, mdpi.com, encyclopedia.pub |

| Cereals (Oats, Barley) | β-(1,3), β-(1,4) | None | Linear, unbranched. | mdpi.com, mdpi.com |

| Algae (Laminaria digitata) | β-(1,3) | β-(1,6) | Small, with monoglucose side chains. | mdpi.com |

Influence of Side-Chain Length and Composition on Beta-Glucan Functionality

The functionality of beta-glucans is not only determined by the presence and degree of branching but also by the length and composition of the side chains. frontiersin.org These structural features have a profound impact on properties such as water solubility and the capacity to interact with biological systems. mdpi.comulisboa.pt

Water solubility is significantly affected by side chains. While long, unbranched β-(1,3)-glucans like curdlan are water-insoluble, the introduction of side branches can disrupt the intermolecular associations, thereby increasing solubility. mdpi.comulisboa.pt Many fungal beta-glucans, such as lentinan and schizophyllan, are water-soluble precisely because their β-(1,6) side branches prevent the main chains from aggregating too tightly. mdpi.comulisboa.pt However, the length of these side chains is a crucial factor; the longer the branches, the less water-soluble the beta-glucan may become, as seen in some yeast beta-glucans with very long, complex side chains. mdpi.com

From a functional standpoint, side-chain characteristics are critical for immunomodulatory activity. frontiersin.orgnih.gov A study demonstrated that beta-glucans with longer side chains (containing more glucose units) exhibited a greater ability to activate macrophages compared to those from the same source with only single-glucose side chains. nih.govfrontiersin.org The presence of 1,6-branching has also been shown to increase the binding affinity to immune receptors like Dectin-1 when compared to linear, unbranched polysaccharides. ulisboa.pt

However, the relationship is complex. In some cases, the removal of branches has been shown to enhance bioactivity. For instance, the branched beta-glucan pachyman, in its native state, shows no anti-tumor activity, but its debranched form exhibits significant activity. frontiersin.org This suggests that for certain interactions, side chains might cause steric interference, preventing the beta-glucan backbone from fitting properly into its receptor. frontiersin.org

Conformational Variations of Beta-Glucans and Their Biological Implications

The biological activities of beta-glucans are intrinsically linked to their higher-order structures, or conformations, in solution. nih.govcapes.gov.br Depending on their primary structure (molecular weight, branching), source, and the surrounding environment (solvent, temperature), beta-glucans can adopt several conformations, most notably random coils and ordered helical structures. nih.govfrontiersin.orgmdpi.com

Random Coiled Conformations of Beta-Glucans

A random coil is a disordered, flexible conformation that beta-glucans can adopt in solution. This conformation is typically associated with beta-glucans of lower molecular weight. mdpi.com High molecular weight beta-glucans can also be induced to adopt a random coil structure under specific conditions that disrupt the hydrogen bonds stabilizing more ordered structures. ulisboa.ptglycoforum.gr.jp These conditions include dissolution in solvents like dimethyl sulfoxide (B87167) (DMSO), exposure to strongly alkaline solutions (pH > 12), or heating to high temperatures (e.g., 140-160°C). ulisboa.ptglycoforum.gr.jpresearchgate.net For example, enzymatic treatment to reduce the molecular weight of oat beta-glucan was found to change its structure from a semi-flexible chain to an extended random coil. mdpi.com Similarly, some chemically modified beta-glucan derivatives adopt more flexible, expanded coil structures compared to the compact coil of the native form. mdpi.com

Helical Structures of Beta-Glucans (Single, Triple)

In contrast to the disordered random coil, many beta-glucans, particularly high molecular weight β-(1,3)-glucans from fungal and yeast sources, can form highly ordered helical structures. mdpi.comrsc.org The inherent twist introduced by the β-(1,3)-linkage in the polymer backbone naturally promotes the formation of helices. rsc.org These structures can exist as single, double, or, most notably, triple helices. nih.govfrontiersin.orgresearchgate.net

The triple helix is a particularly stable and common conformation for polysaccharides like lentinan and schizophyllan. ulisboa.ptnih.gov In this arrangement, three individual beta-glucan chains coil around each other to form a right-handed triple-stranded rope-like structure. nih.gov This conformation is stabilized by extensive inter-strand hydrogen bonds formed between the C2 hydroxyl groups of the glucose residues, which are perpendicular to the axis of the helix. mdpi.comrsc.orgnih.gov X-ray diffraction studies have determined the diameter of such a triple helix to be approximately 14.3-14.4 Å with a helical pitch of about 17.3-17.4 Å. mdpi.comnih.gov This stable, ordered structure is considered the main conformation in the cell walls of most fungi. nih.govfrontiersin.org

Single-helical structures are also possible but are generally considered less stable than their triple-helical counterparts. nih.govfrontiersin.org Short-chain beta-glucans, such as laminarin, predominantly exist in a single-strand form, which may contain a small fraction of triple-helical structures. mdpi.com

Relationship between Beta-Glucan Conformation and Bioactivity

The specific conformation adopted by a beta-glucan molecule is a key determinant of its biological activity. nih.govcapes.gov.br The spatial arrangement of the glucose units dictates how the molecule interacts with cellular receptors, such as Dectin-1 on immune cells, thereby triggering a biological response. frontiersin.orgulisboa.pt

There is a general consensus that an ordered, helical structure is often associated with higher bioactivity compared to a random coil conformation. nih.gov The triple-helical structure, in particular, is believed to be important for immune signaling, as it is the primary conformation recognized by many immune receptors. nih.govfrontiersin.org Several studies have reported that beta-glucans with a triple helix conformation exhibit greater anti-tumor activity than those with a single helix or random coil structure. nih.govfrontiersin.orgmdpi.com For instance, the modification of curdlan to induce a triple helix conformation was shown to confer biological activity that the native form lacked. nih.gov

However, the debate over which conformation possesses the highest activity is ongoing, and the literature contains seemingly contradictory findings. nih.govfrontiersin.org While many studies support the superiority of the triple helix, some have verified that β-(1,3)-D-glucans with a single-strand chain can show higher bioactivity in certain assays. frontiersin.orgnih.gov This discrepancy may arise from the use of different beta-glucan preparations, varying experimental models, and the fact that the primary structure (e.g., branching, molecular weight) also profoundly affects function. frontiersin.org It is likely that the optimal conformation depends on the specific biological interaction being studied. For example, the binding to the Dectin-1 receptor appears to favor longer polysaccharides that can form quaternary helical structures. ulisboa.pt

The process of extraction and preparation can also impact the final conformation and, consequently, the bioactivity. ulisboa.pt Denaturation of a triple helix into random coils using heat or alkaline solutions, followed by a renaturation process, may not perfectly restore the original linear triple helix, potentially leading to a decrease in biological function. ulisboa.pt

Table 2: Summary of Beta-Glucan Conformations and Associated Bioactivity

| Conformation | Description | Typical Associated Beta-Glucans | Conditions Favoring Conformation | Reported Bioactivity Implications | Reference(s) |

|---|---|---|---|---|---|

| Random Coil | Disordered, flexible chain. | Low molecular weight beta-glucans; chemically modified glucans. | High temperature; alkaline pH; certain solvents (DMSO). | Generally considered to have lower bioactivity compared to helical forms. | mdpi.com, mdpi.com, ulisboa.pt |

| Single Helix | Ordered, single-stranded helical structure. | Short-chain beta-glucans (e.g., laminarin). | Aqueous solution for certain structures. | Less stable than triple helix. Some studies report high bioactivity. | nih.gov, nih.gov, frontiersin.org, mdpi.com |

| Triple Helix | Three polysaccharide chains coiled together into a stable, right-handed helix. | High molecular weight, β-(1,3)-glucans (e.g., lentinan, schizophyllan, curdlan). | Native state in fungal cell walls; aqueous solution at neutral pH. | Often associated with potent immunomodulatory and anti-tumor activities. | nih.gov, frontiersin.org, nih.gov, mdpi.com |

Sources and Biological Production of Beta Glucans

Microbial Sources of Beta-Glucans

Microorganisms represent a rich and diverse source of beta-glucans, with each type of microbe producing structurally distinct polymers. mdpi.commdpi.com

Baker's yeast, Saccharomyces cerevisiae, is a prominent commercial source for the production of β-(1,3)/(1,6)-glucans. wikipedia.orgnih.gov These beta-glucans are major components of the yeast cell wall, constituting approximately 55-65% of its dry weight. nih.govscirp.org The structure of S. cerevisiae beta-glucan consists of a linear backbone of β-(1,3)-linked D-glucose units with β-(1,6)-linked side chains. scirp.orgresearchgate.net This intricate, branched structure contributes to its biological activity.

The production of beta-glucans from yeast involves cultivating the yeast cells in a nutrient-rich medium. google.com The biosynthesis of beta-glucan is a complex enzymatic process. Glucose is converted through several steps into UDP-glucose, which then serves as the precursor for the synthesis of the polysaccharide chains that form the cell wall. nexusacademicpublishers.com The production can be influenced by various fermentation parameters, including the composition of the culture medium, temperature, pH, and inoculum size. mdpi.comresearchgate.net For instance, optimizing the concentration of carbon and nitrogen sources is crucial for maximizing the yield. mdpi.com Following fermentation, the yeast cells are harvested, and the beta-glucans are extracted from the cell walls through processes that typically involve autolysis, enzymatic digestion to remove proteins and other cellular components, and purification steps. researchgate.netgoogle.com

Table 1: Research Findings on Yeast-Derived Beta-Glucans

| Source Organism | Beta-Glucan Type | Key Structural Features | Production Notes | Reference(s) |

| Saccharomyces cerevisiae | β-(1,3)/(1,6)-glucan | Linear β-(1,3)-D-glucose backbone with β-(1,6)-linked side chains. | Commercially produced via fermentation; extraction involves cell wall disruption and purification. | wikipedia.orgresearchgate.net |

| Saccharomyces carlsbergensis | β-(1,3)/(1,6)-glucan | Similar to S. cerevisiae, with a high proportion of polysaccharides. | Production can be enhanced with the addition of tannic acid. | nih.gov |

Mushrooms are a significant source of biologically active beta-glucans. icm.edu.pl Species such as the Shiitake mushroom (Lentinus edodes) and Reishi mushroom (Ganoderma lucidum) are well-known for producing these compounds. mdpi.comrsc.org Fungal beta-glucans typically possess a β-(1,3)-D-glucan backbone with β-(1,6)-D-glucose side branches. mdpi.com

Lentinan, a well-researched beta-glucan from Lentinus edodes, has a main chain of β-(1,3)-D-glucose residues with β-(1,6)-D-glucose side groups. mdpi.com Similarly, Ganoderma lucidum produces ganoderan, a bioactive glucan with variable branching. mdpi.com The production of these beta-glucans often involves extracting them from the fruiting bodies of the mushrooms using methods like hot water extraction. mdpi.com The structural integrity and biological activity of the extracted beta-glucans can be influenced by the extraction process. researchgate.net

Table 2: Research Findings on Fungal-Derived Beta-Glucans

| Source Organism | Common Name | Beta-Glucan Name | Key Structural Features | Reference(s) |

| Lentinus edodes | Shiitake Mushroom | Lentinan | β-(1,3)-D-glucan backbone with β-(1,6)-D-glucose side chains. | icm.edu.plmdpi.com |

| Ganoderma lucidum | Reishi Mushroom | Ganoderan | Variable molecular weight and branching of β-glucans. | icm.edu.plmdpi.com |

| Pleurotus ostreatus | Oyster Mushroom | Pleuran | β-(1,3)-D-glucan with β-(1,6) branches. | icm.edu.plnih.gov |

Certain bacteria are capable of producing beta-glucans as exopolysaccharides, which are secreted into the surrounding environment. mdpi.commdpi.com This is in contrast to yeast and fungi, where beta-glucans are primarily cell wall components. mdpi.com

Alcaligenes faecalis is known for producing a type of (1→3)-β-D-glucan called curdlan (B1160675). mdpi.commdpi.com Curdlan is a linear polymer composed entirely of β-(1,3)-glucosidic linkages and has the unique property of forming a firm, resilient gel when heated. mdpi.com The production of curdlan involves the fermentation of Alcaligenes faecalis under specific culture conditions. mdpi.com

Bacillus subtilis is another bacterium that can be a source of beta-glucans. mdpi.com Strains of B. subtilis have been genetically modified to enhance the production of beta-glucanase, an enzyme that breaks down beta-glucans, but the bacterium itself can also produce these polysaccharides. fda.gov The production of beta-glucans from Bacillus subtilis typically occurs through submerged fermentation. fda.gov

Algae, both microalgae and macroalgae (seaweeds), are another important source of beta-glucans. mdpi.comtandfonline.com The beta-glucans derived from algae often have distinct structural features compared to those from other microbial sources.

The microalga Euglena gracilis produces a linear β-(1,3)-glucan known as paramylon. nih.govresearchgate.net This beta-glucan is stored as granules within the algal cell. nih.gov Supplementation with Euglena gracilis-derived beta-glucan has been shown to have various biological effects. nih.govresearchgate.net

The brown alga Laminaria digitata is a source of laminarin, a storage glucan that is a mixture of β-(1,3)- and β-(1,6)-glycosidic linkages. mdpi.comtandfonline.com The structure of laminarin can vary, affecting its solubility and biological properties. mdpi.com Extraction of laminarin from Laminaria digitata typically involves using acidic solutions. aip.org

Table 3: Research Findings on Algal-Derived Beta-Glucans

| Source Organism | Common Name/Type | Beta-Glucan Name | Key Structural Features | Reference(s) |

| Euglena gracilis | Microalga | Paramylon | Linear β-(1,3)-glucan. | nih.govresearchgate.net |

| Laminaria digitata | Brown Alga (Kelp) | Laminarin | Mixture of β-(1,3)- and β-(1,6)-glycosidic linkages. | mdpi.comtandfonline.com |

Bacterial-Derived Beta-Glucans (e.g., from Alcaligenes faecalis, Bacillus subtilis)

Cereal Grain Sources of Beta-Glucans

Cereal grains, particularly oats and barley, are a major dietary source of beta-glucans. frontiersin.orgnih.gov Cereal beta-glucans are linear, unbranched polysaccharides consisting of β-(1,3) and β-(1,4)-linked D-glucopyranosyl units. frontiersin.orgmdpi.com

Oats are a particularly rich source of beta-glucans, with concentrations typically ranging from 3% to 7% by weight. mdpi.comwikipedia.org Oat beta-glucans are primarily located in the cell walls of the endosperm and the sub-aleurone layer of the oat kernel. frontiersin.orgwikipedia.org

The structure of oat beta-glucan is characterized by linear chains of glucose molecules linked by both β-(1,3) and β-(1,4) glycosidic bonds. mdpi.comresearchgate.net The ratio of these linkages is approximately 70% β-(1,4) and 30% β-(1,3). researchgate.netmdpi.com This specific structure gives oat beta-glucans their characteristic high viscosity and water solubility, which are key to their physiological effects. wikipedia.org

The biological production of beta-glucans in oats is a natural process during the growth and development of the oat plant. The content and molecular weight of beta-glucans can be influenced by genetic factors (oat variety) and environmental conditions during growth. frontiersin.orgmdpi.com

Table 4: Research Findings on Oat Beta-Glucans

| Source | Beta-Glucan Content (% by weight) | Key Structural Features | Location in Grain | Reference(s) |

| Oats | 3-7% | Linear chains of β-(1,3) and β-(1,4)-linked D-glucose units. | Endosperm and sub-aleurone layer cell walls. | mdpi.comwikipedia.orgmdpi.com |

Barley Beta-Glucans

Barley (Hordeum vulgare) is a significant source of the polysaccharide beta-glucan (β-glucan), which is a major component of the soluble dietary fiber in the grain. frontiersin.orgresearchgate.net The concentration of β-glucan in barley typically ranges from 2% to 11% by dry weight, making it one of the richest cereal sources of this compound. kg.ac.rsptfos.hrrsc.orgresearchgate.net These β-glucans are primarily located in the cell walls of the starchy endosperm (about 75%) and the aleurone layer (about 26%). frontiersin.org Unlike some other cereals, β-glucans are distributed throughout the endosperm in barley. frontiersin.org

The β-glucan content in barley is not uniform and is influenced by several factors. The genotype of the barley variety is a predominant factor determining its β-glucan concentration. kg.ac.rsd-nb.info For instance, studies have shown significant variations among different cultivars, with some feed varieties containing higher levels than malting varieties. ptfos.hrd-nb.info Research on Croatian barley varieties found that feed varieties had the highest total β-glucan content (over 4.4 g/100g ), while malting varieties had the lowest (under 3.6 g/100g ). ptfos.hr Similarly, a study of ten barley cultivars showed β-glucan concentrations ranging from 4.44% in the 'Vihor' cultivar to 8.18% in the 'Lav' cultivar. kg.ac.rs

Environmental conditions also play a crucial role. d-nb.info Factors such as weather, growing location, and soil type can affect the total β-glucan content. frontiersin.orgd-nb.info For example, one study observed that the same barley variety, 'Anni', had significantly different mean β-glucan values when grown in two different locations, recording 5.85 g/100g in one field and 4.51 g/100g in another. frontiersin.org Interestingly, the application of nitrogen fertilizer does not appear to significantly influence the β-glucan content in barley grains. frontiersin.org

From a structural standpoint, barley β-glucan is a linear, unbranched polysaccharide composed of D-glucopyranosyl units linked by both β-(1→3) and β-(1→4) glycosidic bonds. frontiersin.orgptfos.hr The ratio of these linkages is a key characteristic, with barley β-glucan having a higher ratio of 3-O-β-cellobiosyl-D-glucose (a trimer, DP3) to 3-O-β-cellotriosyl-D-glucose (a tetramer, DP4) compared to oat β-glucan. researchgate.net This structural feature, specifically the DP3 to DP4 ratio, can vary between barley cultivars. researchgate.netresearchgate.net

Table 1: Beta-Glucan Content in Various Barley Cultivars

| Cultivar | Beta-Glucan Content (% w/w) | Country/Study |

|---|---|---|

| Lav | 8.18% | Serbia kg.ac.rs |

| Ukras | 7.56% | Serbia kg.ac.rs |

| Osvit | 7.33% | Serbia kg.ac.rs |

| Novosadski 292 | 7.03% | Serbia kg.ac.rs |

| Horizont | 6.72% | Serbia kg.ac.rs |

| Orijent | 6.51% | Serbia kg.ac.rs |

| Ural | 5.89% | Serbia kg.ac.rs |

| Lazar | 5.37% | Serbia kg.ac.rs |

| Novosadski 294 | 4.67% | Serbia kg.ac.rs |

| Vihor | 4.44% | Serbia kg.ac.rs |

| INIAP-Guaranga | 3.74% | Ecuador redalyc.org |

| CD-09-009 | 3.72% | Ecuador redalyc.org |

| CM-09-007 | 3.63% | Ecuador redalyc.org |

| Anni | 3.74% - 5.60% | Estonia frontiersin.org |

Other Cereal Grain Sources of Beta-Glucans

While barley is a primary source, several other cereal grains contain notable amounts of β-glucan. healthline.com Oats (Avena sativa) are particularly rich in β-glucan, with concentrations typically ranging from 3% to 8% by weight. rsc.orgwikipedia.orgnih.gov In contrast to barley, β-glucan in oats is concentrated in the outer layers of the endosperm. wikipedia.org Most commercial oat cultivars are selected to have at least 4% β-glucan content. wikipedia.org

Other cereals generally contain lower concentrations of β-glucan. researchgate.net Rye (Secale cereale) contains approximately 1.2% to 2.7% β-glucan. kg.ac.rsnih.gov Wheat (Triticum aestivum) has a significantly lower content, typically between 0.4% and 1.4%. frontiersin.orgkg.ac.rs In wheat, the β-glucan is mainly found in the subaleurone layer, with very little in the rest of the endosperm. frontiersin.org Sorghum also contains β-glucan, with reported levels varying between 1.1% and 6.2%. healthline.comnih.gov Minor amounts are also present in other grains such as maize, triticale, and rice. healthline.comnih.gov

The molecular structure of these cereal β-glucans is fundamentally similar, consisting of linear chains of glucose units with mixed β-(1→3) and β-(1→4) linkages. rsc.orgwikipedia.org However, the ratio of these linkages and the resulting polymer structures can differ. For example, rye β-glucan has a higher ratio of cellotriosyl to cellotetraosyl units (3.4:1) compared to oats and barley. researchgate.net

Table 2: Typical Beta-Glucan Content in Various Cereal Grains

| Cereal Grain | Typical Beta-Glucan Content (% dry weight) |

|---|---|

| Barley (Hordeum vulgare) | 2.0% - 11.3% frontiersin.orgkg.ac.rsresearchgate.net |

| Oats (Avena sativa) | 2.2% - 8.0% kg.ac.rsrsc.orgnih.gov |

| Sorghum (Sorghum bicolor) | 1.1% - 6.2% nih.gov |

| Rye (Secale cereale) | 1.2% - 2.7% kg.ac.rsnih.gov |

| Wheat (Triticum aestivum) | 0.4% - 1.4% frontiersin.orgkg.ac.rs |

| Maize (Zea mays) | 0.8% - 1.7% nih.gov |

| Triticale | 0.3% - 1.2% nih.gov |

| Rice (Oryza sativa) | ~0.13% nih.gov |

Comparative Analysis of Beta-Glucans Across Diverse Biological Origins

Beta-glucans are a diverse group of polysaccharides found not only in cereals but also in the cell walls of fungi (including yeasts), bacteria, and seaweed. wikipedia.orgnih.gov Their structural characteristics, such as linkage type, branching, molecular weight, and solubility, vary significantly depending on their biological source, which in turn dictates their physicochemical properties. wikipedia.orgmdpi.com

Cereal β-Glucans: As previously detailed, β-glucans from cereals like barley, oats, and rye are characterized by linear, unbranched chains of β-D-glucose. rsc.orgscirp.org Their structure consists of a mix of β-(1→4) and β-(1→3) glycosidic linkages. frontiersin.orgwikipedia.org The presence of β-(1→3) links disrupts the uniform β-(1→4) structure found in cellulose (B213188), which contributes to their water solubility. rsc.org The ratio of β-(1→4) to β-(1→3) linkages differs between cereal types, which affects their properties. researchgate.net For example, barley β-glucan generally has a lower ratio of cellotriosyl to cellotetraosyl units compared to oat β-glucan. wikipedia.org

Fungal and Yeast β-Glucans: In contrast to the linear structure of cereal β-glucans, those derived from fungi and yeast are typically branched. wikipedia.org They possess a linear backbone of glucose units connected by β-(1→3) linkages. wikipedia.orgmdpi.com Attached to this backbone are side chains connected via β-(1→6) linkages. wikipedia.orgmdpi.com The length and frequency of these side branches can vary. β-glucans from mushrooms often have short β-(1→6) branches, while those from yeast, such as Saccharomyces cerevisiae, tend to have longer β-(1→6) side branches which may themselves contain further β-(1→3) regions. mdpi.comfrontiersin.orgresearchgate.net

Bacterial β-Glucans: Bacterial β-glucans also exhibit structural diversity. Some bacteria produce linear β-(1→3) glucans with no branching. mdpi.com Others, like those from the bacterium Agrobacterium sp., have structures that can influence growth efficiency in animals. nih.gov

Table 3: Comparative Structural Features of Beta-Glucans from Different Sources

| Source | Primary Backbone Linkage | Branching | Branch Linkage Type | Key Structural Feature |

|---|---|---|---|---|

| Cereals (Barley, Oats) | Mixed β-(1→3) and β-(1→4) nih.gov | None (Linear) rsc.org | N/A | Linear polymer of cellotriosyl and cellotetraosyl units wikipedia.org |

| Fungi (Mushrooms) | β-(1→3) mdpi.com | Yes mdpi.com | β-(1→6) mdpi.com | β-(1→3) backbone with short β-(1→6) side branches mdpi.comfrontiersin.org |

| Yeast (S. cerevisiae) | β-(1→3) wikipedia.org | Yes wikipedia.org | β-(1→6) wikipedia.org | β-(1→3) backbone with long β-(1→6) side branches wikipedia.orgmdpi.com |

| Bacteria | β-(1→3) mdpi.com | Some are unbranched mdpi.com | N/A (for unbranched) | Can be simple linear β-(1→3) polymers mdpi.com |

Extraction, Isolation, Purification, and Modification Methodologies of Beta Glucans

Conventional Extraction Techniques for Beta-Glucans

Conventional methods typically involve the use of solvents like water, acidic solutions, or alkaline solutions to solubilize β-glucans and separate them from other cellular components. These techniques are widely used but can sometimes lead to the degradation or partial depolymerization of the polysaccharide chains. mdpi.comnih.gov

Acid-based extraction utilizes acids to hydrolyze cell wall components, thereby releasing β-glucans. This method is often employed for fungal and yeast sources. nih.gov The process can involve strong acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), or weaker acids such as acetic acid. scirp.orgresearchgate.net Acid hydrolysis can break down the rigid cell wall structure, but it also carries the risk of degrading the β-glucan polymer itself, which may reduce its molecular weight and alter its biological properties. nih.govmdpi.comgoogle.com For instance, acid degradation with 45% H₂SO₄ has been used to solubilize β-glucans into lower molecular weight forms with higher purity. nih.gov In some protocols, an acid treatment follows an alkaline extraction step to further purify the product. researchgate.net

Alkaline extraction is a highly effective conventional method for solubilizing and extracting β-glucans, particularly from cereals. mdpi.com This process typically involves mixing the source material, such as oat or barley flour, in an aqueous alkaline solution with a pH of around 10, using reagents like sodium hydroxide (B78521) (NaOH) or sodium carbonate (Na₂CO₃). mdpi.com This treatment solubilizes both β-glucans and proteins. Subsequent steps involve centrifugation to remove insoluble materials like starch and fiber, followed by the precipitation of proteins by adjusting the pH to their isoelectric point (pH 4-5). mdpi.com

Studies have shown that alkaline methods can achieve high extraction rates, between 86% and 98%. mdpi.com However, a significant drawback is the potential for partial depolymerization of the β-glucan molecules due to the harsh alkaline conditions. nih.govmdpi.com Despite yielding a product with good purity, this potential for structural degradation has led to limited use in some recent applications. mdpi.com For yeast β-glucans, alkaline treatment with a 6% NaOH solution at 90°C for two hours is a common protocol. scirp.org One study found that a lower concentration of NaOH (0.5 M) was more efficient for extraction, with yields between 80-90%. nih.gov

Hot water extraction is a widely used, milder method, particularly for water-soluble β-glucans from sources like mushrooms and cereals. mdpi.commdpi.commdpi.com The process involves milling the source material and extracting it with hot water. mdpi.com A critical step often preceding the water extraction is refluxing the material with ethanol (B145695) to deactivate endogenous enzymes like β-glucanases, which could otherwise degrade the product. mdpi.com

The temperature is a key parameter; for cereals, temperatures between 47°C and 50°C are often used to prevent the gelatinization of starch, which would complicate the extraction process. mdpi.com For mushrooms, extraction is often performed with water at or near boiling point (100°C) for several hours. mdpi.com Following extraction, β-glucans are typically precipitated from the aqueous solution using solvents like ethanol. mdpi.commdpi.com While this method is simple and environmentally friendly, it may result in lower purity compared to other techniques and can be less effective for insoluble β-glucans. nih.govreading.ac.uk

Table 1: Comparison of Conventional Beta-Glucan Extraction Methods

| Extraction Method | Typical Reagents | Common Sources | Advantages | Disadvantages | Reported Yield/Purity |

|---|---|---|---|---|---|

| Acid-Based | HCl, H₂SO₄, Acetic Acid | Yeast, Fungi | Effective for cell wall disruption. nih.gov | Risk of β-glucan degradation and molecular weight reduction. nih.govmdpi.com | A study on yeast using a strong base/weak acid combination reported high polysaccharide content. scielo.br |

| Alkaline | NaOH, Na₂CO₃ | Cereals (Oats, Barley), Yeast | High extraction yield and good purity. mdpi.com | Can cause partial depolymerization of β-glucans. mdpi.com | Yields of 86-98% from cereals. mdpi.com A purity of 85% was achieved from baker's yeast under optimized conditions. ijcce.ac.ir |

| Hot Water | Water, Ethanol (for enzyme deactivation) | Mushrooms, Cereals | Simple, cost-effective, environmentally friendly, retains bioactivity. nih.gov | Lower yields for some sources; less effective for insoluble β-glucans. nih.govmdpi.com | Yields of 9.3-10.5% from barley flour. reading.ac.uk Oat bran extraction yielded 5.3% β-glucan content. mdpi.com |

Alkaline Extraction Protocols

Advanced Extraction and Purification Methods for Beta-Glucans

To overcome the limitations of conventional methods, advanced techniques have been developed to improve yield, purity, and preservation of the native structure of β-glucans. These methods often involve enzymes for specific impurity removal or employ novel technologies like supercritical fluids.

Enzymatic extraction leverages the high specificity of enzymes to degrade and remove impurities such as starch and protein, resulting in a product with higher purity and yield. mdpi.com This method is considered gentler than harsh chemical treatments. scirp.org Enzymes like heat-stable α-amylase are used to hydrolyze starch, while proteases are used to break down proteins. mdpi.comlu.se The isolation scheme often involves initial lipid removal, followed by enzymatic digestion of starch and protein, centrifugation, dialysis to remove small molecules, and finally, precipitation of the β-glucan with ethanol. lu.se

Research has shown that enzymatic methods can produce β-glucans with higher molecular weight and better colloidal properties. mdpi.com One comparative study found that an enzymatic method using α-amylase and protease achieved the highest extraction yield (86.7%) from oats, significantly higher than acidic or alkaline methods. mdpi.com Another study reported that enzymatic extraction yielded 5.14% oat gum with a β-glucan extraction rate of 86.8%, compared to lower rates for acid and alkaline techniques. mdpi.com For measuring β-glucan content, a specific Glucan Enzymatic Method (GEM) uses lyticase to break down the β-glucan, followed by exo-1,3-β-d-glucanase and β-glucosidase to convert it to glucose for quantification. acs.org

Supercritical fluid extraction (SFE) is an advanced technology used primarily as a pre-treatment step for defatting β-glucan-rich materials, particularly oats, which have a high lipid content. aalto.fi The most commonly used supercritical fluid is carbon dioxide (SC-CO₂), sometimes with ethanol added as a co-solvent. aalto.figoogle.com The major advantage of SFE is that it leaves no solvent residues in the processed material, unlike conventional solvent extraction. aalto.fi

By removing lipids prior to extraction, SFE significantly enhances the efficiency of subsequent concentration and purification steps, such as milling and air classification. aalto.fi One study demonstrated that using defatted oats as a raw material allowed for the concentration of β-glucan to 33.9% in a bran-enriched fraction, compared to only 17.1% without the initial lipid removal. aalto.fi The removal of lipids also enabled the separation of a high-purity oat protein concentrate. aalto.fi This technology is considered highly suitable for industrial-scale applications due to its efficiency and environmental benefits. mdpi.com

Table 2: Overview of Advanced Beta-Glucan Extraction & Purification Findings

| Method | Key Agents/Process | Purpose | Key Findings | Source Material |

|---|---|---|---|---|

| Enzymatic Extraction | α-amylase, Protease, Lyticase, Glucanases | Removal of starch and protein impurities to increase purity and yield. | Produces higher molecular weight β-glucan. Achieved yield of 86.7% and purity of over 90%. mdpi.com | Oats, Barley, Yeast |

| Supercritical Fluid Extraction (SFE) | Supercritical Carbon Dioxide (SC-CO₂) with or without Ethanol co-solvent. | Pre-treatment to remove lipids (defatting). | Enables higher concentration in subsequent steps (e.g., up to 33.9% β-glucan). Leaves no solvent residue. aalto.fi | Oats |

Membrane Separation Techniques for Beta-Glucan Purification

Membrane separation techniques are integral to the purification of beta-glucans, offering an effective method for their concentration and separation from low-molecular-weight contaminants. These processes leverage semi-permeable membranes with specific pore sizes to separate molecules based on their molecular weight.

Ultrafiltration (UF) is a prominent membrane technology used for purifying beta-glucans. This technique employs a membrane with a defined molecular weight cut-off (MWCO), which retains the larger beta-glucan molecules while allowing smaller molecules like salts, sugars, and some proteins to pass through with the solvent. mdpi.comgoogle.com The selection of an appropriate MWCO is critical for efficient separation. For instance, in the purification of beta-glucans from cereals, ultrafiltration can be used to remove soluble sugars and concentrate the beta-glucan solids. google.com Research has shown that polysulfone membranes with a MWCO of 100 kDa can be effective in concentrating beta-glucans from oat processing waste. researchgate.netuva.es However, while ultrafiltration is effective for concentration, it may not be sufficient to selectively separate beta-glucans from proteins of similar size. researchgate.net Repeated rounds of ultrafiltration can lead to higher purity levels, potentially reaching 75% to 95% beta-glucan concentration. google.com

Diafiltration (DF) is often employed in conjunction with ultrafiltration to enhance the purity of the beta-glucan concentrate. In this process, the solution retained by the membrane (the retentate) is washed by adding fresh solvent, which helps to further remove any remaining low-molecular-weight impurities that were not cleared in the initial filtration step. uva.esubu.es For example, diafiltration has been successfully used to reduce the concentration of oligosaccharides in beta-glucan solutions by an average of 45%, and in some cases by over 75%. ubu.es

It is important to note that while effective, membrane separation processes can be susceptible to fouling, where the membrane becomes clogged, reducing its efficiency. ubu.es Additionally, some studies have indicated that certain membrane materials, such as regenerated cellulose (B213188), may leach beta-glucans, which could be a source of contamination. nih.govnih.gov Therefore, careful selection of membrane type and operating conditions is crucial for successful beta-glucan purification.

Precipitation and Chromatography for Beta-Glucan Purity Enhancement

Following initial extraction and often membrane separation, precipitation and chromatography are employed to achieve higher levels of beta-glucan purity.

Precipitation is a widely used method that relies on altering the solvent composition to reduce the solubility of beta-glucans, causing them to precipitate out of the solution. Ethanol is a commonly used precipitant due to its miscibility with water. mdpi.comnih.govmdpi.com The process typically involves adding ethanol to an aqueous beta-glucan solution, which causes the beta-glucan molecules to aggregate and precipitate. nih.gov The precipitate can then be collected by centrifugation or filtration. mdpi.comnih.gov Other solvents like isopropanol (B130326) and acetone (B3395972) can also be used. nih.govmdpi.com Another precipitation technique involves the use of salts like ammonium (B1175870) sulfate (B86663). Beta-D-glucans can be precipitated at lower ammonium sulfate saturation levels (20–55%) compared to other polysaccharides like arabinoxylans (55–95%), offering a degree of selectivity. mdpi.com

Chromatography offers a more refined approach to purification, separating molecules based on various physicochemical properties. mdpi.com Several chromatographic techniques are utilized for beta-glucan purification:

Size-Exclusion Chromatography (SEC) , also known as gel filtration chromatography, separates molecules based on their size. The stationary phase consists of porous beads, and larger molecules that cannot enter the pores elute first, while smaller molecules that can penetrate the pores have a longer path and elute later. mdpi.comcerealsgrains.org This method is effective for separating beta-glucans of different molecular weights and from smaller impurities. cerealsgrains.orgpifukezazhi.comlibios.fr

Ion-Exchange Chromatography (IEC) separates molecules based on their net charge. In the context of beta-glucan purification, it is often used to remove charged impurities like proteins. nih.govnih.govresearchgate.netresearchgate.net For example, DEAE-cellulose, an anion-exchange resin, has been used to remove residual protein from beta-glucan extracts. nih.govresearchgate.net Cation-exchange chromatography has also been shown to be effective in clearing beta-glucans in certain processes. nih.govnih.govboehringer-ingelheim.comresearchgate.net

Affinity Chromatography is a highly specific method that utilizes the unique binding affinity between a molecule and a ligand. Concanavalin A (ConA) chromatography, for instance, can be used to remove mannoproteins, a common impurity in yeast-derived beta-glucan preparations. nih.govresearchgate.net

High-performance anion-exchange chromatography (HPAEC) is another powerful tool used not only for purification but also for detailed structural analysis of beta-glucans. cerealsgrains.orgplos.org

| Technique | Principle of Separation | Common Application in Beta-Glucan Purification |

| Ultrafiltration | Molecular size and weight | Concentration of beta-glucans and removal of small molecules (salts, sugars) mdpi.comgoogle.com |

| Diafiltration | Flushing with solvent | Removal of residual low-molecular-weight impurities ubu.es |

| Precipitation | Differential solubility | Concentration and initial purification of beta-glucans from extracts nih.govmdpi.com |

| Size-Exclusion Chromatography | Molecular size | Separation of beta-glucans by molecular weight and from smaller impurities mdpi.comcerealsgrains.org |

| Ion-Exchange Chromatography | Net charge | Removal of charged impurities like proteins nih.govresearchgate.net |

| Affinity Chromatography | Specific binding affinity | Removal of specific impurities like mannoproteins using Concanavalin A nih.govresearchgate.net |

Chemical Modification Strategies for Beta-Glucans

Chemical modification of beta-glucans is undertaken to alter their physicochemical properties, primarily to enhance their solubility and, in some cases, their bioactivity.

Derivatization for Enhanced Beta-Glucan Solubility and Bioactivity

Derivatization involves the introduction of new functional groups onto the beta-glucan backbone. This can disrupt the intermolecular hydrogen bonding that often leads to poor water solubility, particularly in high-molecular-weight beta-glucans.

Carboxymethylation is a common derivatization technique where carboxymethyl groups are attached to the hydroxyl groups of the glucose units in the beta-glucan chain. mdpi.comacs.org This is typically achieved by reacting the beta-glucan with chloroacetic acid in an alkaline solution. mdpi.comspecialchem.com The introduction of these negatively charged carboxymethyl groups increases the hydrophilicity and, consequently, the water solubility of the beta-glucan. mdpi.comacs.org The degree of substitution can be controlled, which in turn influences the final properties of the modified beta-glucan. mdpi.com Studies have shown that carboxymethylation can significantly improve the water solubility of beta-glucans from sources like Poria cocos and Pleurotus tuber-regium. mdpi.com

Sulfation is another derivatization method that introduces sulfate groups onto the beta-glucan molecule. mdpi.comacs.org This is often carried out using a sulfur trioxide-pyridine complex or chlorosulfonic acid. mdpi.comacs.org The resulting sulfated beta-glucans exhibit improved water solubility and have been reported to possess various biological activities. mdpi.comacs.org For example, sulfation of oat beta-glucan has been shown to increase its solubility by over 100%. acs.org The degree of sulfation can be controlled and influences the properties of the final product. mdpi.com

Phosphorylation involves the introduction of phosphate (B84403) groups, which can also significantly improve the water solubility of beta-glucans. mdpi.com For instance, insoluble beta-glucan from baker's yeast has been successfully solubilized through phosphorylation. mdpi.com

| Derivatization Method | Reagents | Effect on Beta-Glucan |

| Carboxymethylation | Chloroacetic acid in alkali mdpi.comspecialchem.com | Increased water solubility mdpi.comacs.org |

| Sulfation | SO₃-pyridine complex, chlorosulfonic acid mdpi.comacs.org | Increased water solubility, altered bioactivity mdpi.comacs.orgacs.org |

| Phosphorylation | e.g., Dimethyl sulfoxide (B87167) and urea (B33335) followed by phosphorylation | Increased water solubility mdpi.com |

Depolymerization Techniques for Beta-Glucan Molecular Weight Control

Controlling the molecular weight of beta-glucans is crucial as it significantly influences their physicochemical properties and biological functions. Depolymerization is the process of breaking down the long polysaccharide chains into smaller fragments.

Acid hydrolysis is a chemical method used to reduce the molecular weight of beta-glucans. This process involves treating the beta-glucan with an acid, such as hydrochloric acid, which cleaves the glycosidic bonds. frontiersin.org The extent of depolymerization can be controlled by factors like acid concentration, temperature, and reaction time. frontiersin.org For example, treating Qingke beta-glucan with acid has been shown to reduce its molecular weight from 510 kDa to 155 kDa. frontiersin.org

Oxidative degradation using reagents like hydrogen peroxide, sometimes assisted by ultrasound, can also be employed to reduce the molecular weight of beta-glucans and increase their solubility. scirp.org

Gamma irradiation is a physical method that can be used to depolymerize beta-glucans. The high-energy radiation causes radiolysis of the glycosidic bonds, leading to a reduction in molecular weight and an increase in solubility. nih.gov The degree of degradation is dependent on the absorbed radiation dose. nih.govsemanticscholar.org

Enzymatic and Physical Modification Approaches for Beta-Glucans

In addition to chemical methods, enzymatic and physical approaches are also utilized to modify the properties of beta-glucans, particularly their molecular weight.

Enzymatic Hydrolysis for Beta-Glucan Molecular Weight Control

Enzymatic hydrolysis offers a highly specific and mild approach to controlling the molecular weight of beta-glucans. This method utilizes enzymes, known as beta-glucanases, that can cleave the glycosidic linkages within the beta-glucan chain.

The use of specific enzymes allows for targeted degradation. For example, lichenase can be used to partially depolymerize (1->4)-β-D-glucan linkages in oat beta-glucan. mdpi.com Cellulase enzymes have also been employed to reduce the molecular weight of oat beta-glucan. mdpi.com Research has demonstrated that enzymatic hydrolysis can effectively reduce the molecular weight of beta-glucans from various sources, leading to increased water solubility and altered functional properties. mdpi.com For instance, treating oat bran concentrate with β-glucanase preparations can tailor the molecular weight to specific ranges (e.g., high, medium, and low). rsc.org Enzymatic hydrolysis of yeast beta-glucan has been shown to yield fractions with improved water solubility. mdpi.com

| Modification Approach | Method | Primary Effect on Beta-Glucan |

| Chemical Depolymerization | Acid Hydrolysis frontiersin.org | Reduction of molecular weight |

| Physical Modification | Gamma Irradiation nih.gov | Reduction of molecular weight, increased solubility |

| Enzymatic Modification | Enzymatic Hydrolysis mdpi.com | Controlled reduction of molecular weight, increased solubility |

Physical Treatments of Beta-Glucans (e.g., Ultrasound, Irradiation)

Physical modification techniques are employed to alter the physicochemical properties of beta-glucans, primarily by breaking down the macromolecular backbone without disrupting the fundamental structure. nih.govresearchgate.net These methods can enhance solubility and functionality. nih.govresearchgate.net

Ultrasound Treatment: Ultrasound technology utilizes low-frequency, high-intensity sound waves to induce depolymerization and breakage of the side chains in beta-glucan molecules. scirp.org This process, driven by acoustic cavitation, generates high shear and microjets that can break down the polysaccharide structure. semanticscholar.orgmdpi.com The primary effects of sonication include a reduction in molecular weight, decreased viscosity, and increased water solubility. scirp.orgsemanticscholar.org Studies have shown that ultrasonic treatment can effectively open the compact structure of insoluble polysaccharides into more linear chains, which can enhance certain biological activities. semanticscholar.org For instance, research on highland barley β-glucan demonstrated that moderate ultrasound treatment can transform entangled molecules into flexible, extended chains, although prolonged treatment may lead to re-aggregation. researchgate.netresearchgate.net Furthermore, ultrasound-assisted hydrogen peroxide treatment has been identified as an efficient method for reducing the molecular weight and increasing the solubility of yeast β-glucans. scirp.orgnih.gov Short-term ultrasonic extraction has been shown to lower the average molecular weight of β-d-glucan from hull-less barley compared to conventional water extraction, without altering its primary chemical structure. nih.gov

Irradiation: Irradiation involves the use of ionizing radiation, such as gamma rays, X-rays, or electron beams, to induce physicochemical modifications in beta-glucans. scirp.orgsemanticscholar.orgmdpi.com The principal outcome of this treatment is the radiolysis of glycosidic bonds, leading to a significant, dose-dependent decrease in the molecular weight of the polysaccharide. scirp.orgsemanticscholar.orgresearchgate.net Consequently, irradiation enhances the water solubility and lowers the viscosity of beta-glucan solutions. scirp.orgresearchgate.net For example, a study on β-glucan from the yeast Aureobasidium sp. using a Cobalt-60 source showed a significant drop in molecular weight as the irradiation dose increased. mdpi.comresearchgate.net Scanning electron microscopy has revealed that irradiation can deform β-glucan into smaller granules. mdpi.comresearchgate.net While the primary structure is affected through chain scission, Fourier transform infrared spectroscopy (FTIR) results indicate that the functional groups of β-glucan are not significantly changed by gamma irradiation. semanticscholar.orgresearchgate.net This modification can also enhance functional properties like antioxidant and antimicrobial activities. nih.gov

Table 1: Effects of Physical Treatments on Beta-Glucan Properties

| Treatment | Mechanism | Effect on Molecular Weight | Effect on Solubility | Effect on Viscosity | Other Notable Effects | Source |

|---|---|---|---|---|---|---|

| Ultrasound | Acoustic cavitation, mechanical shear, depolymerization. scirp.orgsemanticscholar.org | Decrease. scirp.orgnih.gov | Increase. scirp.orgresearchgate.netresearchgate.net | Decrease. scirp.orgsemanticscholar.org | Can untwist helical structures; may enhance antioxidant activity. mdpi.comresearchgate.net | Byun et al. (2008) researchgate.net; Chen et al. (2022) nih.gov |

| Irradiation (Gamma, X-ray, E-beam) | Radiolysis of glycosidic bonds. mdpi.comresearchgate.net | Significant decrease (dose-dependent). scirp.orgmdpi.comresearchgate.net | Increase. scirp.orgresearchgate.net | Decrease. scirp.orgresearchgate.net | Deforms granules into smaller particles; can increase antioxidant and antimicrobial activity. researchgate.netnih.gov | Shah et al. (2019) mdpi.com; Byun et al. (2008) researchgate.net |

Impact of Extraction and Modification on Beta-Glucan Structural and Functional Properties

The functional properties of beta-glucans, such as viscosity, solubility, and biological activity, are intrinsically linked to their structural characteristics, including molecular weight, primary structure, and conformation (e.g., triple helix, random coil). mdpi.comnih.gov These structural features are, in turn, heavily influenced by the methods used for extraction, purification, and modification. mdpi.comnih.govresearchgate.net

The choice of extraction method significantly dictates the final molecular weight and purity of the beta-glucan. nih.govresearchgate.net For example, conventional hot water extraction can be time-consuming and may yield products with lower molecular weight due to the activity of endogenous enzymes. ufrn.br In contrast, methods like pressurized hot water extraction (PHWE) can dramatically reduce extraction time and yield beta-glucans with a higher molecular weight, though high temperatures (>160°C) can cause depolymerization. ufrn.br Alkaline extraction is effective for certain beta-glucans, yielding high purity, while acidic extraction is gentler but may be less efficient. nih.govresearchgate.netmdpi.com Enzymatic extraction is often considered highly effective, producing beta-glucans with high molecular weight and yield, but it is also the most expensive method. nih.govmdpi.com Contamination with starch or proteins during extraction is a common issue that can alter viscosity and other functional properties. redalyc.org

Table 2: Influence of Extraction and Modification on Beta-Glucan Properties

| Method | Impact on Primary Structure | Impact on Molecular Weight (MW) | Impact on Solubility | Impact on Functional Properties | Source |

|---|---|---|---|---|---|

| Hot Water Extraction | Generally preserved, but risk of enzymatic degradation. mdpi.com | Variable; can be reduced by endogenous enzymes. ufrn.br | Moderate. researchgate.net | Viscosity is dependent on final MW. mdpi.com | Temelli et al. (1997) slu.se |

| Alkaline Extraction | Generally preserved. mdpi.com | Can be high. mdpi.com | High, especially for alkali-soluble fractions. scirp.orgmdpi.com | High purity can be achieved. researchgate.netmdpi.com | Chaiyasut et al. (2017) mdpi.com |

| Acidic Extraction | Risk of acid hydrolysis of glycosidic bonds. mdpi.com | Can be decreased due to hydrolysis. mdpi.com | Moderate; gentler method. nih.gov | Lower risk of damage compared to harsher methods. nih.gov | Mishra et al. (2020) mdpi.com |

| Enzymatic Extraction | Preserves primary structure. mdpi.com | Tends to be higher. mdpi.com | High. mdpi.com | High yield and purity; considered very effective. nih.govmdpi.com | Mishra et al. (2020) mdpi.com |

| Ultrasound Modification | Does not typically alter primary chemical structure. nih.gov | Decreased. scirp.orgsemanticscholar.org | Increased. scirp.orgsemanticscholar.org | Decreased viscosity; enhanced antioxidant activity. scirp.orgresearchgate.net | Chen et al. (2013) semanticscholar.org |

| Irradiation Modification | Cleavage of glycosidic bonds (depolymerization). semanticscholar.orgmdpi.com | Significantly decreased. mdpi.comresearchgate.net | Increased. mdpi.comresearchgate.net | Decreased viscosity; enhanced antioxidant/antimicrobial activity. researchgate.netnih.gov | Byun et al. (2008) mdpi.comresearchgate.net |

| Chemical Modification (e.g., Sulfation, Carboxymethylation) | Introduction of new functional groups. scirp.orgnih.gov | Generally decreased. scirp.org | Significantly increased. scirp.orgnih.gov | Can enhance specific bioactivities (e.g., anticoagulant, immune response). nih.govmdpi.com | Williams et al. (1991) nih.gov |

Molecular and Cellular Mechanisms of Beta Glucan Action

Interaction of Beta-Glucans with Pattern Recognition Receptors (PRRs)

Beta-glucans are recognized by several PRRs, including Dectin-1, Complement Receptor 3 (CR3), Toll-like receptors (TLRs), scavenger receptors, and lactosylceramide. frontiersin.orgkoreamed.orgportlandpress.comsemanticscholar.orgtandfonline.com This recognition is a critical first step in initiating an immune response. The specific receptor engaged can depend on the source, structure, and solubility of the beta-glucan. mdpi.comnih.gov

Dectin-1 Mediated Signaling Pathways by Beta-Glucans

Dectin-1, a C-type lectin receptor, is a primary receptor for beta-glucans, particularly those with a β-(1,3)-linked backbone and β-(1,6) branches. frontiersin.orginvivogen.comfrontiersin.org It is expressed on myeloid cells like macrophages, dendritic cells, and neutrophils. nih.govfrontiersin.orginvivogen.com The interaction between beta-glucan and Dectin-1 is calcium-independent. mdpi.comfrontiersin.org

Upon binding to particulate beta-glucans, Dectin-1 undergoes a conformational change, leading to the phosphorylation of an immunoreceptor tyrosine-based activation motif (ITAM) in its cytoplasmic tail by Src family kinases. koreamed.orgmdpi.com This creates a docking site for spleen tyrosine kinase (Syk). koreamed.orgaai.org The recruitment and activation of Syk initiate a downstream signaling cascade. aai.orgaai.org This Dectin-1/Syk pathway is crucial for many cellular responses, including phagocytosis, the production of reactive oxygen species (ROS), and the secretion of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α. frontiersin.orgaai.orgmdpi.comresearchgate.net

Interestingly, the size and solubility of beta-glucans influence Dectin-1 activation. Particulate, insoluble beta-glucans are potent activators, while large soluble beta-glucans may not trigger a response because the formation of a "phagocytic synapse" is required. frontiersin.orgaai.org

Table 1: Key Events in Dectin-1 Mediated Signaling

| Event | Description | Key Molecules Involved | References |

|---|---|---|---|

| Ligand Binding | Particulate β-glucans bind to the C-type lectin domain of Dectin-1. | Dectin-1, β-glucan | frontiersin.orginvivogen.com |

| Receptor Dimerization | Binding of β-glucan induces the dimerization of Dectin-1 receptors. | Dectin-1 | mdpi.com |

| ITAM Phosphorylation | Src family kinases phosphorylate the ITAM-like motif in the cytoplasmic tail of Dectin-1. | Src family kinases, ITAM | koreamed.orgmdpi.com |

| Syk Recruitment | Spleen tyrosine kinase (Syk) is recruited to the phosphorylated ITAM. | Syk | koreamed.orgaai.org |

| Downstream Signaling | Activation of the CARD9-BCL10-MALT1 complex, leading to NF-κB activation. | CARD9, BCL10, MALT1, NF-κB | mdpi.comresearchgate.net |

| Cellular Responses | Phagocytosis, ROS production, and secretion of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β). | frontiersin.orgaai.orgmdpi.comresearchgate.net |

Complement Receptor 3 (CR3) Interactions with Beta-Glucans

Complement Receptor 3 (CR3), also known as Mac-1, αMβ2 integrin, or CD11b/CD18, is another key receptor for beta-glucans. nih.govfrontiersin.orgmdpi.com It is a heterodimeric protein expressed on various immune cells, including neutrophils, natural killer (NK) cells, monocytes, and macrophages. nih.govmdpi.commdpi.com

CR3 possesses a lectin-like domain within its CD11b subunit that directly binds to beta-glucans. nih.govmdpi.com This interaction is distinct from its binding site for the complement component iC3b. nih.gov The binding of soluble beta-glucans to the lectin site of CR3 primes the receptor, enhancing its ability to mediate cytotoxicity against iC3b-opsonized target cells, such as tumor cells. nih.govmdpi.comnih.gov This priming requires tyrosine kinases and a magnesium-dependent conformational change in the I-domain of CR3. nih.gov

Some studies suggest that the binding of soluble beta-glucans to CR3 on human neutrophils and monocytes is dependent on complement opsonization. frontiersin.org CR3 can also collaborate with other receptors, like Dectin-1 and TLRs, to modulate immune responses. mdpi.com

Toll-Like Receptor (TLR) Family Engagement by Beta-Glucans (e.g., TLR2/6)

The Toll-like receptor (TLR) family, particularly TLR2, also plays a role in recognizing beta-glucans. koreamed.orgtandfonline.comcaymanchem.com TLRs are transmembrane proteins that recognize conserved molecular patterns on pathogens. tandfonline.com Beta-glucans, often in the context of fungal cell walls like zymosan, can bind to TLR2, which often forms a heterodimer with TLR6. frontiersin.orgkoreamed.org

This engagement can trigger signaling pathways, such as the MyD88-dependent pathway, leading to the activation of the transcription factor NF-κB and the production of inflammatory cytokines like TNF-α and IL-12. koreamed.orgnih.gov There is significant crosstalk between Dectin-1 and TLR2 signaling. koreamed.orgrupress.org For instance, the collaboration between Dectin-1 and TLR2 can synergistically enhance the production of certain cytokines. frontiersin.orgrupress.org Zymosan, which contains beta-glucans, requires both Dectin-1/Syk and TLR/MyD88 signaling pathways for the full activation of NF-κB. koreamed.org

Scavenger Receptors and Lactosylceramide (LacCer) Binding of Beta-Glucans

Scavenger Receptors (SRs) are a diverse group of receptors that can bind to various ligands, including modified lipoproteins and pathogens. semanticscholar.orgtandfonline.com Certain scavenger receptors, such as SCARF1 and CD36, have been shown to recognize and bind beta-glucans from fungal pathogens like Candida albicans and Cryptococcus neoformans. tandfonline.comrupress.orgunl.edu This interaction can mediate the engulfment of fungal pathogens and facilitate signaling through other receptors like TLR2. tandfonline.com The scavenger receptor CD5 has also been identified as a beta-glucan receptor, with its extracellular scavenger receptor cysteine-rich (SRCR) domains binding to beta-glucan. nih.gov

Lactosylceramide (LacCer) , a glycosphingolipid found in the plasma membranes of cells like neutrophils, has been identified as a receptor for beta-glucans. frontiersin.orgkoreamed.orgmdpi.comnih.gov The interaction between beta-glucan and LacCer can trigger various cellular responses in neutrophils, including chemotaxis, oxidative burst, and cytokine secretion. portlandpress.commdpi.com This binding can also lead to the activation of NF-κB and the production of inflammatory mediators like macrophage inflammatory protein-2 (MIP-2) and TNF-α. frontiersin.orgkoreamed.orgportlandpress.comnih.gov It's been suggested that LacCer may work in concert with other receptors like CR3 to mediate beta-glucan-induced effects. nih.gov

Intracellular Signaling Cascades Triggered by Beta-Glucans

The binding of beta-glucans to their respective receptors initiates a complex network of intracellular signaling cascades, ultimately leading to changes in gene expression and cellular function. A central player in this process is the transcription factor NF-κB.